molecular formula C20H28F4N2O B6010420 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane

7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane

Cat. No.: B6010420
M. Wt: 388.4 g/mol
InChI Key: CHKPRXGOBNKBTO-UHFFFAOYSA-N
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Description

7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable diamine with a ketone or aldehyde under acidic or basic conditions.

    Introduction of the fluoro and methoxy substituents: This can be achieved through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

    Attachment of the trifluorobutyl group: This step often involves nucleophilic substitution reactions using trifluorobutyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its spirocyclic structure could be useful in the development of new materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate the target, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-Fluorophenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane
  • 7-[(2-Methoxyphenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane

Uniqueness

The presence of both fluoro and methoxy substituents in 7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.

Properties

IUPAC Name

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F4N2O/c1-27-17-4-5-18(21)16(12-17)13-26-10-2-6-19(15-26)8-11-25(14-19)9-3-7-20(22,23)24/h4-5,12H,2-3,6-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKPRXGOBNKBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC3(C2)CCN(C3)CCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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